molecular formula C7H16BF4N B037867 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate CAS No. 117947-85-0

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

Cat. No.: B037867
CAS No.: 117947-85-0
M. Wt: 201.02 g/mol
InChI Key: LAGDCVJRCOKWTN-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate is an organic compound with the chemical formula C7H16BF4N. It is commonly used as a catalyst and reagent in various organic synthesis reactions. This compound is known for its high solubility in water and many organic solvents, making it versatile in different chemical processes .

Preparation Methods

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate can be synthesized through a multi-step process:

Chemical Reactions Analysis

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: This compound can also be reduced, although the specific conditions and products depend on the reagents used.

    Substitution: It is involved in substitution reactions, particularly in organic synthesis, where it acts as a catalyst or reagent.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate can be compared with other similar compounds, such as:

  • 1-Butyl-1-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide
  • 1-Butyl-1-methylpyrrolidinium chloride
  • 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide

These compounds share similar structural features but differ in their specific applications and properties. For example, 1-Butyl-1-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide is often used in lithium-ion batteries, while 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide is used in dye-sensitized solar cells .

Properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDCVJRCOKWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049206
Record name 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117947-85-0
Record name 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate
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Synthesis routes and methods

Procedure details

2.40 g (12.63 mmol) of triethyloxonium tetrafluoroborate are added to a solution of 2.45 g (12.62 mmol) of 1-ethyl-1-methylpyrrolidinium bromide in 10 ml of dry dichloromethane. The reaction mixture is stirred at room temperature for 30 minutes. All volatile products are subsequently removed over the course of 30 minutes in a vacuum of 13.3 Pa and at 80° C. (oil-bath temperature), giving 2.53 g of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate. The yield is approximately quantitative.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: How does the molecular structure of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate contribute to its ionic conductivity, particularly at low temperatures?

A1: Research suggests that the unique molecular dynamics of this compound play a crucial role in its ionic conductivity, especially at lower temperatures. A study employing quantum chemical calculations and solid-state nuclear magnetic resonance spectroscopy revealed a restricted puckering motion within the pyrrolidinium ring, even at temperatures as low as -45°C []. This subtle, yet persistent, motion allows the molecule to maintain a degree of plasticity in its solid state. This plasticity is believed to be essential for facilitating ion mobility, and thus, electrical conductivity, even at low temperatures where molecular motion is typically restricted.

Q2: How does the addition of iodide ions impact the corrosion inhibition properties of this compound on low carbon steel in acidic environments?

A2: Research indicates a synergistic effect when iodide ions are combined with this compound in inhibiting corrosion of low carbon steel in acidic solutions []. While this compound alone demonstrates some corrosion inhibition, the addition of iodide ions significantly enhances this effect. The combined presence of iodide ions and this compound raises the inhibition efficiency to 98%, compared to 75% with this compound alone. This synergistic effect is attributed to the formation of a more robust protective layer on the steel surface due to the adsorption of both iodide ions and this compound.

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